7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine
Overview
Description
7-Chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine (7-CNQ) is a novel quinazolinamine-based compound that has recently been studied in the scientific community. It has been found to have a variety of applications in biochemical and physiological research, as well as in laboratory experiments.
Scientific Research Applications
Anticancer Activity
7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine and its derivatives have shown promise in anticancer research. For instance, a study synthesized various quinazoline derivatives, including 7-chloro variants, demonstrating significant activity against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013). Similarly, research on the synthesis and antimalarial effects of N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which include 7-chloro variants, revealed general antimalarial activity among the N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines (Elslager et al., 1981).
Antimicrobial and Antitubercular Effects
A series of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones demonstrated noteworthy antitubercular activity against Mycobacterium tuberculosis (Anand et al., 2011). Another study on quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides found that these compounds, including chloro substitutions, showed potent antimicrobial activity against bacterial strains (Kumar et al., 2019).
Antihypertensive Properties
Research on 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one compounds, including 7-chloro variants, showed good to moderate antihypertensive activity (Rahman et al., 2014).
Imaging and Diagnostic Use
The quinazoline derivatives have been used in developing biomarkers for imaging, such as in the study of rhenium and technetium complexes bearing quinazoline derivatives for EGFR-TK imaging (Fernandes et al., 2008).
Apoptosis in Cancer Cells
A natural quinazoline derivative from the marine sponge Hyrtios erectus, structurally similar to 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine, was found to induce apoptosis in breast cancer cells via ROS production and intrinsic or extrinsic apoptosis pathways (De et al., 2019).
properties
IUPAC Name |
7-chloro-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-9-1-6-12-13(7-9)20-8-21-14(12)22-10-2-4-11(5-3-10)23-15(17,18)19/h1-8H,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATWZTCCHSNBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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